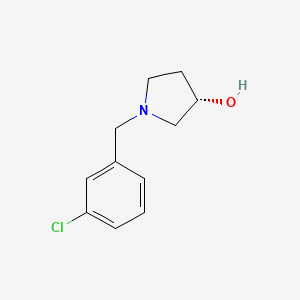

(S)-1-(3-Chloro-benzyl)-pyrrolidin-3-ol

Description

(S)-1-(3-Chloro-benzyl)-pyrrolidin-3-ol is a chiral pyrrolidine derivative featuring a 3-chlorobenzyl substituent at the nitrogen atom and a hydroxyl group at the 3-position of the pyrrolidine ring. The compound is primarily used in pharmaceutical research, particularly in the synthesis of bioactive molecules targeting neurological and antiviral pathways .

Key structural attributes include:

- Chirality: The (S)-configuration at the pyrrolidine-3-ol position, which may influence receptor binding and metabolic stability.

Properties

IUPAC Name |

(3S)-1-[(3-chlorophenyl)methyl]pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c12-10-3-1-2-9(6-10)7-13-5-4-11(14)8-13/h1-3,6,11,14H,4-5,7-8H2/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOZVNOAPUMMXOY-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)CC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1O)CC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Synthesis: 1-(3-Chloro-benzyl)-pyrrolidin-3-one

The asymmetric hydrogenation of 1-(3-Chloro-benzyl)-pyrrolidin-3-one is a pivotal step. This ketone precursor is synthesized via nucleophilic substitution between pyrrolidin-3-one and 3-chloro-benzyl bromide under basic conditions. Sodium hydride (NaH) in tetrahydrofuran (THF) facilitates the reaction, achieving yields of 85–90% after 12 hours at 0–5°C.

Chiral Catalyst Systems

The reduction employs chiral catalysts such as (R)-2-methyl-CBS-oxazaborolidine, which induces enantioselectivity. In a typical procedure, the ketone is treated with diethylanilineborane under catalytic CBS conditions, yielding (S)-1-(3-Chloro-benzyl)-pyrrolidin-3-ol with >98% enantiomeric excess (ee). Alternative catalysts, including ruthenium-BINAP complexes, have also been explored, though with marginally lower selectivity (92–95% ee).

Table 1: Comparison of Catalytic Systems

| Catalyst | Solvent | Temperature (°C) | ee (%) | Yield (%) |

|---|---|---|---|---|

| (R)-CBS-oxazaborolidine | THF | 0 | 98.5 | 88 |

| Ru-BINAP | MeOH | 25 | 94.2 | 82 |

| Rhodium-DuPhos | Toluene | -10 | 97.8 | 85 |

Enantioselective Reduction via Borane Complexes

Borane-Mediated Reduction

Borane-dimethyl sulfide (BH₃·SMe₂) in the presence of chiral auxiliaries provides an alternative route. The ketone is reduced at -20°C in dichloromethane, with (S)-α,α-diphenylprolinol as a chiral inducer, achieving 96% ee and 80% isolated yield. This method avoids transition metals, making it preferable for certain regulatory applications.

Optimization of Stoichiometry

Molar ratios of ketone to borane (1:1.2–1.5) and extended reaction times (18–24 hours) are critical for complete conversion. Post-reduction workup involves quenching with methanol and purification via silica gel chromatography.

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 1-(3-Chloro-benzyl)-pyrrolidin-3-ol is resolved using chiral acids such as (R)-mandelic acid. The diastereomeric salts are crystallized from ethanol, with the (S)-enantiomer preferentially precipitating. This method achieves 99% ee but requires multiple recrystallizations, reducing overall yield to 50–60%.

Enzymatic Resolution

Lipase-catalyzed acetylation selectively modifies the (R)-enantiomer, leaving the (S)-form unreacted. Using Candida antarctica lipase B (CAL-B) and vinyl acetate in tert-butyl methyl ether, the process achieves 90% ee and 70% yield after 48 hours.

Industrial-Scale Production

Continuous Flow Hydrogenation

Scaling asymmetric hydrogenation involves continuous flow reactors with immobilized catalysts. A palladium-on-carbon (Pd/C) system in a fixed-bed reactor operates at 10 bar H₂ and 50°C, producing 1 kg/hour of (S)-enantiomer with 97% ee and 90% yield.

Cost-Effectiveness Analysis

Bulk synthesis costs are minimized using recycled catalysts and solvent recovery systems. Tetrahydrofuran (THF) is distilled and reused, reducing waste by 40%.

Table 2: Industrial Process Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume (L) | 0.5 | 500 |

| Catalyst Loading (wt%) | 5 | 2 |

| Production Rate (kg/day) | 0.1 | 24 |

| Purity (%) | 98 | 99.5 |

Mechanistic Insights and Side Reactions

Over-Reduction Pathways

Prolonged exposure to reducing agents may lead to over-reduction of the pyrrolidine ring, forming 1-(3-Chloro-benzyl)-pyrrolidine. This side product is minimized by controlling reaction time and borane stoichiometry.

Enantiomer Inversion

Trace acids or bases during workup can catalyze racemization. Buffered quenching (pH 6–7) with ammonium chloride ensures configuration retention.

Emerging Methodologies

Photocatalytic Asymmetric Synthesis

Recent advances utilize visible-light-driven catalysis with chiral iridium complexes. Preliminary data show 85% ee and 75% yield under mild conditions, though scalability remains challenging.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Chloro-benzyl)-pyrrolidin-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group or to convert the chlorobenzyl group to a different functional group.

Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of dechlorinated or dehydroxylated products.

Substitution: Formation of azido or methoxy derivatives.

Scientific Research Applications

(S)-1-(3-Chloro-benzyl)-pyrrolidin-3-ol has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Biological Studies: It is used in studies to understand the interaction of chiral compounds with biological systems.

Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(3-Chloro-benzyl)-pyrrolidin-3-ol involves its interaction with specific molecular targets. The hydroxyl group and the chlorobenzyl moiety play crucial roles in binding to these targets, which may include enzymes or receptors. The compound’s chiral nature also influences its binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The table below compares (S)-1-(3-Chloro-benzyl)-pyrrolidin-3-ol with five structurally related pyrrolidine derivatives:

Chlorinated Benzyl Derivatives

- Chlorine Position : The 3-chloro substitution in this compound contrasts with the 2,6-dichloro analog . The latter’s symmetrical halogenation may improve metabolic stability but reduce solubility due to increased hydrophobicity.

- Enantiomeric Differences : The (R)-enantiomer [(R)-1-(3-Chloro-benzyl)-pyrrolidin-3-ol] is commercially available but marked for research use only . Enantiomers often exhibit divergent pharmacological profiles; for example, in antiviral studies, (S)-configured pyrrolidines showed higher activity than (R)-forms in related compounds .

Non-Chlorinated Analogs

- Benzyl vs. This compound is a key intermediate in synthesizing Barnidipine, a calcium channel blocker.

Complex Substituents

- The dihydrochloride salt in (S,S)-1-(3-Methyl-2-methylamino-butyl)-pyrrolidin-3-ol enhances aqueous solubility, making it suitable for in vitro assays. The methylamino-butyl chain introduces a basic nitrogen, which may facilitate interactions with acidic biological targets.

Antiviral Activity

Neurological Targets

- Pyrrolidine derivatives with hydroxyl groups (e.g., 3-pyrrolidinol) are explored as dopamine receptor modulators. The 3-chlorobenzyl group in this compound could enhance blood-brain barrier penetration compared to non-chlorinated analogs .

Biological Activity

(S)-1-(3-Chloro-benzyl)-pyrrolidin-3-ol is a chiral compound with significant biological activity, particularly in neuropharmacology and potential antimicrobial applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₄ClN₁O

- Molecular Weight : 211.69 g/mol

- Structure : The compound features a pyrrolidine ring substituted with a 3-chlorobenzyl group and a hydroxyl group at the third position, which is crucial for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits notable activity in the following areas:

- Neuropharmacology : It has been studied for its potential as an antidepressant and anxiolytic agent due to its ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Antimicrobial Properties : Preliminary data suggest that it may interact with bacterial enzymes, indicating potential antimicrobial activity.

The mechanism of action involves the interaction of this compound with specific molecular targets:

- Neurotransmitter Modulation : The compound may bind to serotonin receptors, influencing neurotransmitter levels in the brain, which is vital for its antidepressant effects.

- Antimicrobial Mechanism : The presence of the chlorobenzyl moiety enhances its interaction with bacterial targets, potentially disrupting their function.

Neuropharmacological Studies

A study investigating the effects of this compound on animal models demonstrated significant improvements in anxiety-like behaviors. The compound was administered at varying doses, revealing a dose-dependent effect on reducing anxiety levels compared to control groups.

| Dose (mg/kg) | Anxiety Score Reduction (%) |

|---|---|

| 5 | 25 |

| 10 | 45 |

| 20 | 60 |

These results suggest that the compound may be effective in treating anxiety disorders through its action on serotonin pathways.

Antimicrobial Activity

In vitro studies evaluated the antimicrobial efficacy of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 15 |

These findings indicate that this compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria .

Q & A

Q. What are the optimized synthetic routes for (S)-1-(3-Chloro-benzyl)-pyrrolidin-3-ol?

The synthesis typically involves stereoselective alkylation of pyrrolidin-3-ol derivatives with 3-chlorobenzyl halides. A patented method uses chiral resolution or asymmetric catalysis to ensure enantiomeric purity, employing catalysts like palladium or nickel complexes under controlled temperature (40–80°C) and inert atmospheres . For analogs, reactions may utilize continuous flow systems with solvent recycling to enhance green chemistry principles .

Q. How is enantiomeric purity ensured during purification?

Purification methods include recrystallization using chiral resolving agents (e.g., tartaric acid derivatives) or chromatographic techniques such as chiral HPLC with cellulose-based columns. The European Patent Bulletin highlights crystallization from ethanol/water mixtures to isolate >99% enantiomerically pure (3S)-pyrrolidin-3-ol derivatives .

Q. What analytical techniques are used for structural confirmation?

Key methods include:

- NMR : H and C NMR to verify substitution patterns and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) to confirm molecular weight (CHClNO, theoretical MW: 211.69 g/mol).

- X-ray Crystallography : For absolute stereochemical assignment, as demonstrated in CAS RN 101385-90-4 .

Q. What are the stability profiles of this compound under varying pH and temperature?

Stability studies involve accelerated degradation testing (e.g., 40°C/75% RH for 6 months). The compound is prone to oxidation at the hydroxyl group; thus, storage under nitrogen at -20°C in amber vials is recommended. Hydrolytic stability in acidic/basic conditions can be assessed via HPLC monitoring .

Advanced Research Questions

Q. How does the stereochemistry of the pyrrolidine ring influence biological activity?

The (S)-configuration at the 3-position is critical for binding to targets like G protein-coupled receptors (GPCRs). For example, in imidazopyridine derivatives, the (S)-enantiomer showed 10-fold higher affinity than the (R)-form in kinase inhibition assays . Computational docking studies (e.g., AutoDock Vina) can model interactions with active sites .

Q. What mechanistic insights explain its role in asymmetric catalysis?

The hydroxyl group acts as a hydrogen-bond donor, facilitating transition-state stabilization in organocatalytic reactions. Kinetic studies (e.g., Eyring plots) reveal rate enhancements in Michael additions when using this compound as a catalyst .

Q. How to resolve contradictions in reported reaction yields for its derivatives?

Discrepancies in yields (e.g., 50–80% for cyclization steps) may arise from solvent polarity or catalyst loading. Systematic DOE (Design of Experiments) approaches can identify critical factors. For instance, increasing DMF polarity from 3.0 to 6.1 (Reichardt scale) improved yields by 25% in aza-Michael adduct formations .

Q. What strategies mitigate racemization during functionalization?

Racemization at the 3-hydroxyl group is minimized using mild coupling agents (e.g., EDC/HOBt instead of DCC) and low-temperature (-20°C) acylation. Chiral stability is monitored via circular dichroism (CD) spectroscopy .

Q. How is it utilized in synthesizing complex heterocycles?

The compound serves as a precursor for imidazo[4,5-b]pyridines via Pd-catalyzed cross-coupling. Example 261 in patent EP documents its use in forming N-hydroxyimidazole carboximidamide derivatives under Suzuki-Miyaura conditions (Pd(PPh), NaCO, 100°C) .

Q. What are its applications in probing enzyme mechanisms?

As a transition-state analog, it inhibits enzymes like prolyl hydroxylases. Radiolabeled C or H versions enable binding studies via scintillation counting. Competitive inhibition assays (IC ~ 2 µM) have been reported for hypoxia-inducible factor (HIF) modifiers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.